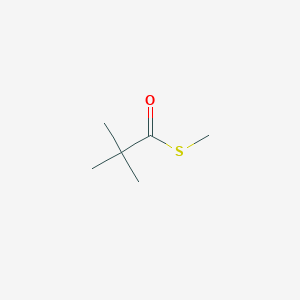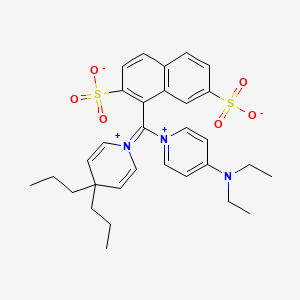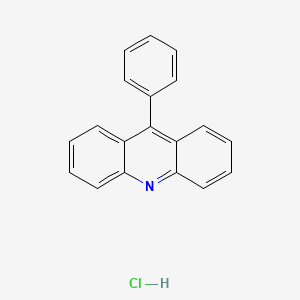
Acridine, 9-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-phenyl-, hydrochloride is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
准备方法
The synthesis of acridine derivatives, including acridine, 9-phenyl-, hydrochloride, typically involves the Ullmann synthesis. This method condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reduction and dehydrogenation of intermediate compounds .
化学反应分析
Acridine, 9-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Acridine derivatives can be oxidized to form acridones.
Reduction: Reduction reactions can convert acridones back to acridines.
Substitution: Acridine derivatives can undergo substitution reactions, such as N-alkylation with alkyl iodides to form alkyl acridinium iodides.
Common reagents used in these reactions include strong acids like hydrochloric acid and oxidizing agents like potassium ferricyanide . Major products formed from these reactions include acridones and alkyl acridinium iodides .
科学研究应用
Acridine, 9-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye and in laser technologies due to its unique photophysical properties.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Used as a pigment and dye in various industrial applications.
作用机制
The mechanism of action of acridine, 9-phenyl-, hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . This disruption leads to the compound’s anticancer and antimicrobial effects.
相似化合物的比较
Acridine, 9-phenyl-, hydrochloride can be compared with other acridine derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with anticancer properties.
Amsacrine (m-AMSA): Used in clinical studies for its anticancer effects.
These compounds share similar mechanisms of action, such as DNA intercalation and enzyme inhibition, but differ in their specific structures and applications.
属性
CAS 编号 |
40974-56-9 |
|---|---|
分子式 |
C19H14ClN |
分子量 |
291.8 g/mol |
IUPAC 名称 |
9-phenylacridine;hydrochloride |
InChI |
InChI=1S/C19H13N.ClH/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;/h1-13H;1H |
InChI 键 |
RPRMPIPHXGGPFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
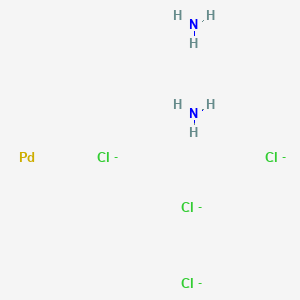
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
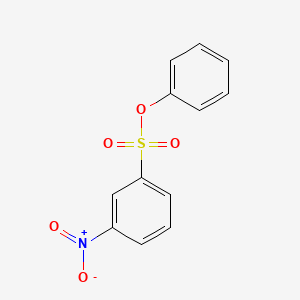
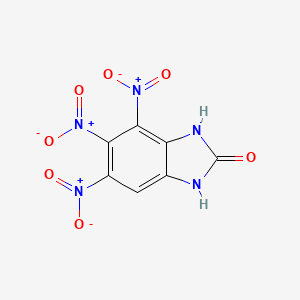

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
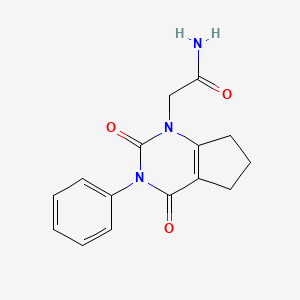
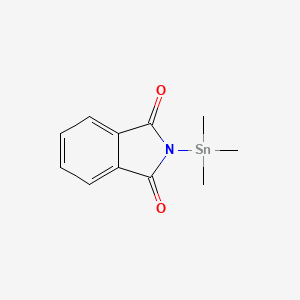
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)

